N-(4-bromophenyl)oxetan-3-amine
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Overview
Description
N-(4-bromophenyl)oxetan-3-amine is an organic compound featuring an oxetane ring substituted with a 4-bromophenyl group and an amine group at the 3-position. Oxetanes are four-membered cyclic ethers known for their ring strain and unique reactivity, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes .
Industrial Production Methods
Industrial production of N-(4-bromophenyl)oxetan-3-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)oxetan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring’s ring strain and unique electronic properties allow it to act as a reactive intermediate in various biochemical pathways. The 4-bromophenyl group enhances the compound’s binding affinity to its targets, while the amine group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)oxetan-3-amine
- N-(4-fluorophenyl)oxetan-3-amine
- N-(4-methylphenyl)oxetan-3-amine
Uniqueness
N-(4-bromophenyl)oxetan-3-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
1341593-78-9 |
---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
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